molecular formula C11H8O6 B6326919 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 853928-01-5

7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B6326919
CAS RN: 853928-01-5
M. Wt: 236.18 g/mol
InChI Key: VXNWMOVVNNSHBY-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (7-HMC-3-COOH) is a naturally occurring organic compound. It is a member of the flavonoid family and is widely distributed in the plant kingdom. 7-HMC-3-COOH is found in various plant species, including citrus fruits, apples, and sorghum. It is also found in some food products, such as beer, wine, and tea. 7-HMC-3-COOH has many potential applications in the biomedical, pharmaceutical, and food industries, due to its antioxidant and anti-inflammatory properties.

Scientific Research Applications

  • Synthesis and Fluorescence Properties : A study by Shi, Liang, and Zhang (2017) focused on the synthesis of benzo[c]coumarin carboxylic acids, including derivatives of 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These compounds exhibited excellent fluorescence in both ethanol solution and solid state due to their larger conjugated systems and various hydrogen bonds, suggesting potential applications in fluorescence-based technologies (Shi, Liang, & Zhang, 2017).

  • Antibacterial and Antifungal Agents : Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing a 2H-chromen-2-one moiety using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These compounds were tested for antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

  • Photochromic Materials and Natural Products : Rawat, Prutyanov, and Wulff (2006) explored the use of chromene chromium carbene complexes, including 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans derived from 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid, in the synthesis of photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006).

  • Antioxidant Activities : Kwak et al. (2006) synthesized a series of N-alkyl amides of 7-hydroxy-4-oxo-4H-chromene and 7-hydroxychroman-2-carboxylic acid, evaluating their antioxidant activities. The findings revealed that some of these compounds showed potent inhibition of lipid peroxidation, suggesting potential applications in antioxidant therapy (Kwak, Kang, Jung, Kim, Cho, & Lee, 2006).

properties

IUPAC Name

7-hydroxy-6-methoxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6/c1-16-9-3-5-2-6(10(13)14)11(15)17-8(5)4-7(9)12/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWMOVVNNSHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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